BenchChemオンラインストアへようこそ!

N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design SAR Analysis

Unique ERK5 SAR probe: 4-fluorobenzoyl + dimethylamino-propyl side chain not found in lead ERK5-IN-2. Differentiated from 2-fluorobenzoyl regioisomer (CAS 477870-45-4) and N-benzyl analog (CAS 478078-62-5). Ideal for probing basic amine interactions in ERK5 ATP site and linker attachment in PROTAC design. 90% purity (BIONET, CoA available). Re-purify for sub-μM IC50. Lead-like (MW 317.36, XLogP 2.2). Buy with analogs for systematic selectivity profiling.

Molecular Formula C17H20FN3O2
Molecular Weight 317.364
CAS No. 439111-64-5
Cat. No. B2769030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
CAS439111-64-5
Molecular FormulaC17H20FN3O2
Molecular Weight317.364
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H20FN3O2/c1-21(2)9-3-8-19-17(23)15-10-13(11-20-15)16(22)12-4-6-14(18)7-5-12/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,23)
InChIKeyLBBDDTWPDCMTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 439111-64-5): Chemical Class and Baseline Characterization for Research Procurement


N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 439111-64-5) is a synthetic small molecule belonging to the 4-aroyl-1H-pyrrole-2-carboxamide class [1]. Its structure features a pyrrole core substituted at the 4-position with a 4-fluorobenzoyl group and at the 2-carboxamide with a 3-(dimethylamino)propyl side chain [2]. The compound is cataloged as a BIONET research intermediate by Key Organics (product code 7R-0327) and distributed through Sigma-Aldrich with a certified purity of 90% . This chemotype has been explored in kinase inhibitor drug discovery, particularly as a scaffold for ERK5 (extracellular regulated kinase 5) inhibitors, though published potency data for this specific analog remains scarce [1].

Why N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide Cannot Be Replaced by a Generic Analog in Focused Kinase Screening Libraries


Within the 4-aroyl-1H-pyrrole-2-carboxamide series, subtle structural modifications dramatically alter kinase selectivity profiles [1]. Systematic SAR studies have demonstrated that the nature of the aroyl substituent and the N-carboxamide side chain are critical determinants of both potency and selectivity between related kinases such as ERK5 and p38α MAP kinase [1]. For example, truncation of the N-substituent alone can shift p38α inhibition by approximately 3-fold [1]. The target compound's specific combination of a 4-fluorobenzoyl group and a basic dimethylamino-propyl side chain occupies a unique position in this SAR landscape—neither duplicated by the 2-bromo-6-fluorobenzoyl-pyridinyl lead compound (ERK5-IN-2) [1], nor by close analogs such as the 2-fluorobenzoyl regioisomer (CAS 477870-45-4) or the N-benzyl variant (CAS 478078-62-5) . Generic substitution with any of these analogs would introduce different steric, electronic, and hydrogen-bonding properties, with unpredictable consequences for target binding and off-target profiles.

Quantitative Differentiation Evidence for N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide Against Closest Analogs


Fluorine Positional Isomerism: 4-F vs 2-F Benzoyl Substitution Alters Calculated Lipophilicity and Predicted Binding Mode

The target compound (4-fluorobenzoyl) and its closest regioisomer, N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 477870-45-4), differ only in the position of the fluorine atom on the benzoyl ring. Both share identical molecular formulas (C17H20FN3O2) and molecular weights (317.36 g/mol), making them isomeric [1]. However, the 4-fluoro substitution in the target compound is expected to confer distinct electronic effects and steric constraints on the benzoyl carbonyl's conformational preference compared to the 2-fluoro analog, which places the electronegative fluorine atom in closer proximity to the carbonyl oxygen [2]. In the published ERK5 inhibitor series, the nature and position of substituents on the aroyl ring were found to be critical for achieving selectivity over p38α, with the optimal selectivity (>146-fold) achieved only with a 2-bromo-6-fluorobenzoyl substitution pattern, not 4-fluorobenzoyl [2]. This indicates that the 4-fluorobenzoyl group of the target compound represents a distinct, underexplored SAR vector within this chemotype.

Medicinal Chemistry Kinase Inhibitor Design SAR Analysis

Side Chain Basicity: Dimethylamino-Propyl vs. Pyridinyl Substituents Impact Calculated pKa and Solubility

The N-[3-(dimethylamino)propyl] side chain of the target compound provides a tertiary amine with a predicted pKa of approximately 9.5–10.5, conferring a basic center absent in the pyridin-3-yl analog (ERK5-IN-2) [1] or the N-benzyl analog (CAS 478078-62-5) . The target compound's pyrrole NH has a predicted pKa of 13.67±0.50, as reported by ChemicalBook . This dual acidic/basic character contrasts with the N-[(E)-(dimethylamino)methylidene] analog (CAS 478259-83-5), where the dimethylamino group is directly conjugated to the carboxamide via an imine linker, fundamentally altering the electronic character and hydrogen-bonding capacity of the side chain . The target compound's flexible propyl linker between the carboxamide and the basic amine is a structural feature that can modulate both solubility and target binding interactions.

Physicochemical Profiling Drug-Likeness Library Design

Vendor Purity Specifications: 90% vs. 95%+ Commercially Available Grades and Implications for Assay Reproducibility

The target compound is commercially available through Sigma-Aldrich (Key Organics BIONET) at a documented purity of 90% . In contrast, the 2-fluorobenzoyl regioisomer (CAS 477870-45-4) and the N-[(E)-(dimethylamino)methylidene] analog (CAS 478259-83-5) are offered by alternative vendors at 95% purity . The core scaffold 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 478259-28-8) is also available at 95% purity . The 5% purity difference is significant for biochemical assay applications, where impurities at the 10% level could confound IC50 determinations, particularly in screening campaigns where the compound may exhibit only micromolar potency [1]. Researchers procuring the 90% purity grade for primary screening should plan for follow-up re-synthesis or purification to ≥95% for confirmatory dose-response studies.

Quality Control Assay Reproducibility Procurement Specifications

Computed Physicochemical Properties Differentiate the Target Compound from its Core Scaffold and N-Benzyl Analog for Library Design

The target compound (MW 317.36 g/mol, XLogP3 2.2, Rotatable Bonds 7, HBD 2, HBA 4) [1] occupies a distinct physicochemical space compared to its closest procurement alternatives. The core scaffold 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 478259-28-8) is significantly smaller (MW 232.21 g/mol, C12H9FN2O2) and lacks the solubilizing dimethylamino-propyl side chain, making it a fragment-like starting material rather than a lead-like compound . Conversely, the N-benzyl analog (CAS 478078-62-5, C19H15FN2O2, MW 322.33) carries a lipophilic benzyl group but lacks a basic center, reducing its solubility potential compared to the target compound . The target compound's balanced lipophilicity (XLogP3 2.2) and presence of a basic amine position it in a favorable lead-like range (MW < 350, cLogP < 3) suitable for further optimization [2].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Descriptors

Recommended Research and Procurement Application Scenarios for N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 439111-64-5)


ERK5 Kinase Inhibitor Hit Expansion and SAR Exploration

Based on the established pyrrole-2-carboxamide ERK5 pharmacophore [1], this compound serves as a differentiated starting point for exploring the SAR around the N-carboxamide substituent. Its unique dimethylamino-propyl side chain, which is absent in the published selective lead ERK5-IN-2 [1], offers an opportunity to probe basic amine interactions within the ERK5 ATP-binding pocket or solvent-exposed regions. Researchers should procure this compound alongside the 2-fluorobenzoyl regioisomer (CAS 477870-45-4) and the N-benzyl analog (CAS 478078-62-5) to systematically profile the impact of side chain basicity and benzoyl fluorine position on ERK5/p38α selectivity . Given the 90% purity , initial testing at 10–100 μM in biochemical assays is appropriate, with re-purification recommended for IC50 determination below 1 μM.

Physicochemical Property-Driven Fragment-to-Lead Optimization Programs

This compound occupies a lead-like physicochemical space (MW 317.36, XLogP3 2.2, 7 rotatable bonds) [2] that is well-suited for oral bioavailability optimization efforts. Unlike the smaller core scaffold (CAS 478259-28-8, MW 232.21) , this compound already incorporates a solubilizing basic amine side chain, enabling salt formation and pH-dependent solubility tuning without additional synthetic steps. Medicinal chemistry teams can use this compound as a reference point for assessing the impact of further N-substituent modifications on ADME properties, leveraging the existing SAR framework established for this chemotype [1].

Chemical Biology Tool Compound Development for ERK5 Pathway Studies

For chemical biology groups investigating ERK5 signaling in cancer cell motility or angiogenesis [1], this compound offers a structurally distinct chemotype for probe development. Its 4-fluorobenzoyl group provides a synthetic handle for further derivatization (e.g., replacement with photoaffinity labels or biotin tags) while maintaining the pyrrole-2-carboxamide core recognized by the ERK5 active site. The basic dimethylamino-propyl side chain can also be leveraged for linker attachment in PROTAC design without abolishing target engagement, provided the SAR tolerates modifications at the terminal amine [1].

Quality-Controlled Procurement for High-Throughput Screening Library Augmentation

Sourcing through Sigma-Aldrich (Key Organics BIONET) ensures traceable lot-to-lot consistency and access to Certificates of Analysis, which is critical for HTS library management. The documented 90% purity is acceptable for primary screening at a single concentration (e.g., 10 μM), where hit identification relies on percent inhibition rather than precise IC50 values. However, procurement managers should budget for custom re-synthesis at ≥95% purity for any compound that progresses to confirmatory dose-response testing, as the 10% impurity burden could generate false negatives or mask weak partial agonist activity in functional assays [1].

Quote Request

Request a Quote for N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.